(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine
Description
(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine (molecular formula: C₁₃H₁₉NO) is a chiral piperidine derivative featuring a 2-methoxyphenyl group at position 2 and a methyl group at position 6.
Properties
IUPAC Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHJTVXQVSRDOF-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C12H17N
- Molecular Weight : 189.27 g/mol
- Structure : The compound features a piperidine ring substituted with a methoxyphenyl group at the 2-position and a methyl group at the 6-position.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antagonist for certain receptors and its effects on neurotransmitter systems.
1. Receptor Interaction
Research indicates that this compound may interact with several neurotransmitter receptors, including:
- Serotonin Receptors : It exhibits affinity for 5-HT receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : The compound's structure suggests potential dopaminergic activity, which could be beneficial in treating conditions like schizophrenia.
2. Antidepressant Activity
Studies have shown that this compound may possess antidepressant-like effects. In animal models, it has been observed to reduce immobility time in forced swim tests, indicating an increase in locomotor activity and potential antidepressant properties .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to involve:
- Modulation of Neurotransmitter Levels : By interacting with serotonin and dopamine receptors, the compound may enhance neurotransmitter signaling pathways that are often dysregulated in mood disorders.
- Inhibition of Reuptake Mechanisms : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting a possible mechanism for this compound as well.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Forced Swim Test | Reduced immobility time in mice; indicative of antidepressant effects. |
| Study 2 | Behavioral Assessment | Increased locomotor activity; potential anxiolytic properties observed. |
| Study 3 | Binding Affinity Tests | High affinity for 5-HT receptors compared to other piperidine derivatives. |
Comparative Analysis
To understand the relative potency and selectivity of this compound, it is useful to compare it with other similar compounds:
| Compound | Receptor Affinity | Antidepressant Activity |
|---|---|---|
| (2R,6S)-2-(4-fluorophenyl)-6-methylpiperidine | Moderate | Yes |
| (S)-Cipralisant | High | Yes |
| (S)-AM3189 | Low | No |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are summarized below:
Key Observations :
- Stereochemistry : The R,R configuration may favor specific enantioselective interactions, contrasting with S,S analogs like , which could exhibit divergent biological activity .
- Biological Relevance : r-2,c-6-Diphenylpiperidine demonstrates tranquilizer and antimicrobial activity, suggesting that the target compound’s methoxy and methyl groups could modulate similar pathways with improved selectivity.
Physicochemical and Spectroscopic Properties
NMR and IR Data :
- The methoxy group in the target compound generates a characteristic singlet near δ 3.8 ppm in ¹H-NMR and a C-O stretch at ~1250 cm⁻¹ in FT-IR .
- Pinidine lacks methoxy signals but shows allylic proton resonances (δ 5.0–5.5 ppm) and C=C stretches (~1650 cm⁻¹).
- r-2,c-6-Diphenylpiperidine exhibits aromatic proton signals (δ 6.5–7.5 ppm) and absence of oxygen-based functional groups.
Electronic Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
